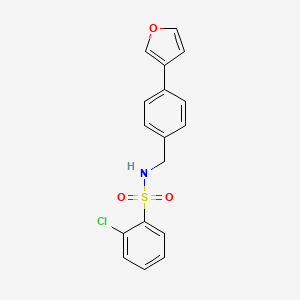

2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-[[4-(furan-3-yl)phenyl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3S/c18-16-3-1-2-4-17(16)23(20,21)19-11-13-5-7-14(8-6-13)15-9-10-22-12-15/h1-10,12,19H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULZWJHHVYFSIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

Formation of the furan-3-yl benzyl intermediate: This step involves the reaction of furan-3-ylmethanol with a suitable benzylating agent under basic conditions to form the furan-3-yl benzyl intermediate.

Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.

Sulfonamide formation: Finally, the chlorinated intermediate is reacted with benzenesulfonamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution reactions: The chloro group can be substituted by other nucleophiles under suitable conditions.

Oxidation and reduction: The furan ring and benzenesulfonamide moiety can participate in oxidation and reduction reactions, respectively.

Coupling reactions: The compound can be involved in coupling reactions such as Suzuki–Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.

Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.

Major Products Formed

Substitution reactions: Products include derivatives with different substituents replacing the chloro group.

Oxidation and reduction: Products include oxidized or reduced forms of the furan ring and benzenesulfonamide moiety.

Coupling reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent due to its ability to inhibit certain enzymes and pathways involved in disease processes.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced cell proliferation and increased apoptosis . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and disrupting cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a chlorinated benzene ring, sulfonamide linker, and furan-containing benzyl group. Key analogues include:

Key Observations :

Physicochemical Properties

- Molecular Weight : The target compound (~370.8 g/mol) is lighter than the thiophene-containing analogue (413.9 g/mol, ) but heavier than chlorsulfuron (357.8 g/mol, ).

- Hydrogen Bonding : Intermolecular N–H···O and O–H···O interactions (observed in ) likely enhance crystalline stability and solubility.

Crystallographic and Conformational Analysis

- Crystal structures of related sulfonamides (e.g., ) reveal planar benzene rings and sulfonamide groups, with bond lengths and angles consistent with resonance stabilization. The furan substituent may introduce torsional strain, affecting packing efficiency.

Biological Activity

2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include:

- Formation of the furan ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Sulfonamide formation : The introduction of the sulfonamide group is often done via nucleophilic substitution reactions.

- Chlorination : Chlorination is performed to introduce the chlorine atom on the aromatic ring.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological properties:

- Anticancer Activity : Studies have shown that benzenesulfonamides can inhibit carbonic anhydrase (CA) IX, which is overexpressed in certain tumors such as gliomas and breast cancer, leading to reduced tumor growth and metastasis .

- Cardiovascular Effects : Certain derivatives have demonstrated effects on perfusion pressure and coronary resistance in isolated rat heart models, suggesting potential applications in cardiovascular therapies .

- Antimicrobial Properties : Compounds within this class have been evaluated for their antibacterial and antifungal activities, showing varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The sulfonamide moiety can interact with enzymes like CA IX, inhibiting their activity and leading to therapeutic effects in cancer treatment.

- Calcium Channel Modulation : Some studies suggest that similar compounds may act as calcium channel inhibitors, affecting cardiovascular function by altering perfusion pressure .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of sulfonamide derivatives against CA IX in various cancer cell lines. Results indicated that modifications to the sulfonamide structure significantly enhanced inhibitory activity, suggesting that this compound could be a promising candidate for further development .

Study 2: Cardiovascular Response

Another investigation utilized an isolated rat heart model to assess the impact of benzenesulfonamide derivatives on coronary resistance. The results demonstrated a significant decrease in perfusion pressure when treated with specific derivatives, indicating potential therapeutic implications for managing hypertension or heart failure .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.